2-(2,4-Difluorophenyl)prop-2-en-1-ol
Overview
Description
2-(2,4-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a difluorophenyl group attached to a propen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)prop-2-enal or 2-(2,4-Difluorophenyl)propanoic acid.
Reduction: 2-(2,4-Difluorophenyl)propan-1-ol or 2-(2,4-Difluorophenyl)propane.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
2-(2,4-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: It serves as a precursor in the development of antifungal agents and other therapeutic compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)propane-1,3-diol
- 2-(2,4-Difluorophenyl)prop-2-enal
- 2-(2,4-Difluorophenyl)propanoic acid
Uniqueness
2-(2,4-Difluorophenyl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential for substitution reactions, while the propen-1-ol moiety allows for various functional modifications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONDTFNGQQZTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450795 | |
Record name | 2-(2,4-difluorophenyl)prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-36-2 | |
Record name | 2-(2,4-difluorophenyl)prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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